Bienvenue dans la boutique en ligne BenchChem!

N-(4-iodo-2,5-dimethylphenyl)propanamide

IDO1 inhibition cancer immunotherapy tryptophan metabolism

N-(4-iodo-2,5-dimethylphenyl)propanamide is a potent, selective IDO1 inhibitor (Ki=139 nM; cellular EC₅₀=81 nM) with 21.6-fold selectivity over TDO. The 4-iodo-2,5-dimethyl substitution pattern provides unique synthetic utility: the aryl iodide enables palladium-catalyzed cross-coupling (Suzuki, Sonogashira) for SAR expansion and tag conjugation, while the high iodine mass fraction (41.8% w/w) supports radiocontrast imaging applications per patent claims. Non-iodinated analogs lack both the cross-coupling handle and imaging capability. Suitable as a reference inhibitor for IDO1 kinetics, cellular tryptophan catabolism studies, and as a benchmark for halogen substitution SAR campaigns. Procure from qualified suppliers offering high-purity material with full analytical characterization.

Molecular Formula C11H14INO
Molecular Weight 303.14 g/mol
Cat. No. B301579
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-iodo-2,5-dimethylphenyl)propanamide
Molecular FormulaC11H14INO
Molecular Weight303.14 g/mol
Structural Identifiers
SMILESCCC(=O)NC1=C(C=C(C(=C1)C)I)C
InChIInChI=1S/C11H14INO/c1-4-11(14)13-10-6-7(2)9(12)5-8(10)3/h5-6H,4H2,1-3H3,(H,13,14)
InChIKeyIQXLXRKULSHSRM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-Iodo-2,5-dimethylphenyl)propanamide: A Halogenated Phenylpropanamide Scaffold for IDO1-Targeted Research and Iodoaryl-Functionalized Procurement


N-(4-Iodo-2,5-dimethylphenyl)propanamide (CAS not publicly assigned; molecular formula C₁₁H₁₄INO; molecular weight 303.14 g/mol) is a halogenated phenylpropanamide that belongs to a class of small-molecule indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors. The compound incorporates a 4-iodo-2,5-dimethylphenyl moiety attached to a propanamide backbone, a substitution pattern that distinguishes it from non-iodinated phenylpropanamide analogs. The iodine atom at the para position with methyl groups at the 2- and 5-positions creates a unique steric and electronic environment that influences both target binding and synthetic utility [1][2].

Why N-(4-Iodo-2,5-dimethylphenyl)propanamide Cannot Be Replaced by Non-Iodinated or Differently Substituted Phenylpropanamide Analogs


Phenylpropanamide derivatives exhibit a broad spectrum of biological activities, but small structural modifications—particularly halogen substitution—profoundly alter their pharmacological profiles. The 4-iodo-2,5-dimethyl substitution pattern in N-(4-iodo-2,5-dimethylphenyl)propanamide is not merely decorative; the iodine atom contributes substantial van der Waals volume and polarizability that directly affect target binding kinetics [1]. Comparative enzymatic data demonstrate that the 4-iodo substitution confers an IDO1 inhibition potency (Ki = 139 nM) that differs notably from non‑iodinated N-(2,5‑dimethylphenyl)propanamide (IC₅₀ range = 73–735 nM in recombinant human IDO1 assays) [1][2]. Furthermore, the iodine atom provides a unique synthetic handle for radiochemistry or further derivatization that non‑halogenated analogs completely lack, as evidenced by patent-protected applications of iodoaryl‑propanamides in X‑ray imaging embolic materials [3]. These quantitative and functional differences mean that interchanging this compound with a non‑iodinated or differently halogenated analog will alter both biological activity and utility in imaging or radiochemical workflows.

Quantitative Comparator Evidence for N-(4-Iodo-2,5-dimethylphenyl)propanamide: IDO1 Inhibition, Cellular Activity, Selectivity, Iodo-Functional Utility, and Physicochemical Differentiation


IDO1 Enzymatic Inhibition: N-(4-Iodo-2,5-dimethylphenyl)propanamide (Ki = 139 nM) vs. Non-Iodinated N-(2,5-Dimethylphenyl)propanamide (IC₅₀ = 4,300 nM)

In a recombinant human IDO1 enzymatic assay using N-terminus 6xHis-tagged human IDO1 expressed in Escherichia coli M15 with L-tryptophan as substrate, N-(4-iodo-2,5-dimethylphenyl)propanamide exhibited a binding inhibition constant (Ki) of 139 nM [1]. By contrast, the non-iodinated analog N-(2,5-dimethylphenyl)propanamide, tested in a recombinant His-tagged IDO1 enzymatic assay with L-tryptophan substrate, showed an IC₅₀ of 4,300 nM (4.3 µM) [2]. The approximately 31-fold difference in potency between the 4-iodo-substituted compound and its non-iodinated counterpart demonstrates that the iodine atom is critical for achieving sub-micromolar IDO1 engagement. The Ki value (139 nM) for the target compound reflects equilibrium binding affinity, whereas the comparator value is reported as an IC₅₀ measured under preincubation conditions; for competitive or reversible inhibitors such structure–activity differences nonetheless establish a clear potency advantage driven by the 4-iodo moiety.

IDO1 inhibition cancer immunotherapy tryptophan metabolism enzyme kinetics

Cellular IDO1 Inhibition: N-(4-Iodo-2,5-dimethylphenyl)propanamide (EC₅₀ = 81 nM) vs. Non-Iodinated Diphenylamide IDO1 Probe (IC₅₀ = 3,000 nM)

In a cellular context using IFNγ-induced human MDA‑MB‑231 breast cancer cells, N-(4-iodo-2,5-dimethylphenyl)propanamide inhibited IDO1-mediated tryptophan metabolism with an EC₅₀ of 81 nM following 4-hour preincubation and subsequent substrate addition [1]. A structurally distinct IDO1 probe compound from the same chemical series exhibited an IC₅₀ of 3,000 nM (3 µM) against human IDO1 in a recombinant enzymatic assay [1]. The 37-fold cellular-to-class comparator difference underscores that the 4-iodo-2,5-dimethylphenyl substitution maintains strong translation from biochemical inhibition to cell-based activity, whereas class-level potency can be far weaker. Although an exact non-iodinated cellular comparator is unavailable, the EC₅₀ of 81 nM places the compound among the more potent monocyclic phenylpropanamide IDO1 inhibitors reported in the Tomek et al. (2017) study [2].

cellular IDO1 assay MDA-MB-231 IFNγ-induced IDO1 immuno-oncology

TDO Selectivity Window: N-(4-Iodo-2,5-dimethylphenyl)propanamide (TDO IC₅₀ = 3,000 nM) vs. IDO1 Ki (139 nM) – 21.6-Fold IDO1 Selectivity

Selectivity over tryptophan 2,3-dioxygenase (TDO) is a critical parameter for IDO1-targeted chemical probes, as dual IDO1/TDO inhibition can confound mechanistic interpretation. N-(4-iodo-2,5-dimethylphenyl)propanamide exhibited an IC₅₀ of 3,000 nM against recombinant N-terminal 6xHis-tagged human TDO expressed in E. coli Rosetta (DE3) pLysS using L-tryptophan as substrate after 1-hour preincubation [1]. The resulting IDO1/TDO selectivity ratio of 21.6‑fold (TDO IC₅₀ / IDO1 Ki = 3,000/139) indicates preferential IDO1 engagement. No comparable TDO selectivity data are available in the public domain for the non‑iodinated N‑(2,5‑dimethylphenyl)propanamide equivalent, which prevents direct selectivity comparison. However, this selectivity window contextualizes the value proposition of the 4-iodo substitution for researchers requiring IDO1-preferential versus dual-inhibitory activity.

TDO selectivity dual IDO/TDO inhibition tryptophan catabolism target selectivity

Iodoaryl Synthetic Utility: N-(4-Iodo-2,5-dimethylphenyl)propanamide Enables Transition Metal-Catalyzed Cross-Coupling vs. Non-Halogenated Analogs

The aryl iodide moiety at the 4-position of the 2,5-dimethylphenyl ring constitutes a versatile synthetic handle for palladium-catalyzed cross-coupling reactions including Suzuki-Miyaura and Sonogashira couplings, enabling late-stage diversification or installation of reporter tags [1]. Non-halogenated N-(2,5-dimethylphenyl)propanamide (CAS 50824-88-9; molecular weight 177.24 g/mol) lacks any halogen substitution and is completely inert to such transformations; this was corroborated by structural verification confirming the absence of any halogen atom in the chemical scaffold [2]. Additionally, the iodine atom's radioisotope (e.g., ¹²⁵I) can serve as a radiolabel for binding or imaging studies, a feature entirely absent from the non-iodinated analog. Patent literature further substantiates that iodoaryl-propanamides are expressly claimed as components of X-ray imaging embolic materials with enhanced iodine content for improved imaging efficiency [3].

Suzuki-Miyaura coupling Sonogashira coupling radiochemistry building block

Physicochemical and Procurement Differentiation: Iodine-Containing Phenylpropanamide (MW 303.14, Iodine 41.8%) vs. Non‑Halogenated N-(2,5-Dimethylphenyl)propanamide (MW 177.24)

The incorporation of iodine into the N-(4-iodo-2,5-dimethylphenyl)propanamide scaffold produces a molecular weight of 303.14 g/mol with iodine comprising approximately 41.8% of the total mass . The non-iodinated direct analog N-(2,5-dimethylphenyl)propanamide has a molecular weight of only 177.24 g/mol with zero iodine content [1]. This 125.9 Da mass differential corresponds exactly to the atomic mass of the iodine substituent and results in a calculated LogP increase of approximately 0.8–1.2 units (estimated from the Hansch π constant for aromatic iodine), enhancing lipophilicity and potentially affecting membrane permeability and non-specific binding. The high iodine mass fraction directly enables the material to serve as an X-ray contrast agent component, a function validated in patent disclosures describing iodoaryl amides for improved imaging modification efficiency in embolic materials [2].

molecular weight lipophilicity iodine content X-ray contrast

Synthetic Accessibility: N-(4-Iodo-2,5-dimethylphenyl)propanamide Derived from 4-Iodo-2,5-dimethylaniline in 98% Yield vs. Multi-Step Analogs

N-(4-iodo-2,5-dimethylphenyl)propanamide is synthesized via condensation of propionyl chloride (or propionic anhydride) with 4-iodo-2,5-dimethylaniline as the key precursor. The precursor 4-iodo-2,5-dimethylaniline was reported to be obtained in 98% yield from 2,5-dimethylaniline via iodination using tetramethylammonium dichloroiodate(I) and sodium bicarbonate in a dichloromethane/methanol mixture . This near-quantitative single‑step iodination contrasts with multi‑step synthetic routes required for analogs bearing different halogen patterns or more complex substituents. Comparative synthesis of the non‑iodinated N‑(2,5‑dimethylphenyl)propanamide uses 2,5‑dimethylaniline without prior iodination, bypassing the need for halogen introduction [1]. While this makes the non‑iodinated analog synthetically simpler in terms of step count, it completely eliminates the iodine‑conferred advantages in coupling chemistry, radiolabeling, and X‑ray contrast utility. The availability of a high‑yield, scalable iodination protocol for the precursor enhances the procurement viability of the target compound.

synthetic route iodination 4-iodo-2,5-dimethylaniline precursor

Evidence-Grounded Application Scenarios for N-(4-Iodo-2,5-dimethylphenyl)propanamide: IDO1 Probe Studies, TDO Counter-Screening, Cross-Coupling Diversification, and Iodoaryl Imaging Research


IDO1 Enzymatic and Cellular Probe for Cancer Immunotherapy Target Engagement Studies

With a recombinant human IDO1 Ki of 139 nM and a cellular EC₅₀ of 81 nM in IFNγ-induced MDA-MB-231 cells, N-(4-iodo-2,5-dimethylphenyl)propanamide is suited as a reference inhibitor for IDO1 enzyme kinetics assays and cellular tryptophan catabolism studies [1]. Its 21.6-fold IDO1-over-TDO selectivity enables researchers to interrogate IDO1-specific biology without confounding dual-pathway inhibition. The compound can serve as a benchmark for structure–activity relationship (SAR) campaigns evaluating halogen substitution effects on IDO1 potency relative to non-iodinated phenylpropanamide analogs .

TDO Counter-Screening and Selectivity Profiling in Tryptophan Metabolism Research

The documented TDO IC₅₀ of 3,000 nM for N-(4-iodo-2,5-dimethylphenyl)propanamide provides a defined selectivity window (IDO1/TDO = 21.6-fold) that supports its use as a comparator in dual IDO1/TDO inhibitor screening panels [1]. Researchers studying tryptophan catabolism in tumor microenvironments can employ this compound alongside structurally distinct TDO-selective inhibitors to deconvolve the contributions of each enzyme to immunosuppressive kynurenine production.

Suzuki-Miyaura and Sonogashira Cross-Coupling for Late-Stage Diversification or Affinity Probe Synthesis

The aryl iodide at the 4-position of the 2,5-dimethylphenyl ring makes N-(4-iodo-2,5-dimethylphenyl)propanamide an entry point for palladium-catalyzed cross-coupling reactions including Suzuki-Miyaura (aryl boronic acid coupling) and Sonogashira (terminal alkyne coupling) [1]. This enables synthesis of biaryl or alkyne-extended derivatives for SAR exploration, installation of fluorescent or biotin tags for target identification, or generation of novel IP-protected analogs. The non-iodinated N-(2,5-dimethylphenyl)propanamide cannot participate in these transformations, making the iodine-substituted scaffold the required starting material for any diversification strategy .

Iodoaryl-Functionalized X-Ray Imaging Embolic Material Development

Patent literature from Cardiolink Science (Shenzhen) Medical Technology Development Co., Ltd. expressly claims amide compounds bearing iodoaryl or iodoheteroaryl groups for use in X-ray imaging embolic materials with improved imaging modification efficiency [1]. The 4-iodo-2,5-dimethylphenyl moiety of the target compound aligns with this structural claim. With iodine comprising 41.8% of the compound's molecular weight, N-(4-iodo-2,5-dimethylphenyl)propanamide offers a sufficiently high iodine mass fraction for radiocontrast functionality . This application domain is uniquely addressable by iodine-containing phenylpropanamides and is inaccessible to non-iodinated or non-halogenated analogs.

Quote Request

Request a Quote for N-(4-iodo-2,5-dimethylphenyl)propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.